
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is an organic compound that features a piperidine ring substituted with an amino group and a pyrazole ring substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 4-aminopiperidine with 3-phenyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored characteristics.
作用机制
The mechanism of action of (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
Similar Compounds
- (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)carboxamide
- (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)ethanone
- (4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)propane
Uniqueness
(4-aminopiperidin-1-yl)(3-phenyl-1H-pyrazol-4-yl)methanone is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine and pyrazole rings, along with the amino and phenyl substituents, provides a distinct chemical profile that can be leveraged for various applications in research and industry.
属性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
(4-aminopiperidin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4O/c16-12-6-8-19(9-7-12)15(20)13-10-17-18-14(13)11-4-2-1-3-5-11/h1-5,10,12H,6-9,16H2,(H,17,18) |
InChI 键 |
VWJKFUNCJNXRQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)C(=O)C2=C(NN=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


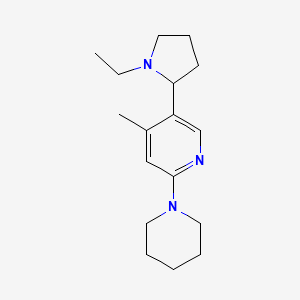
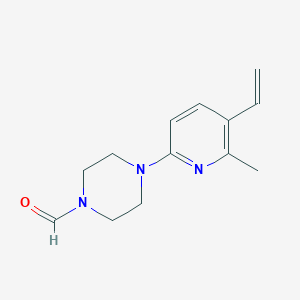
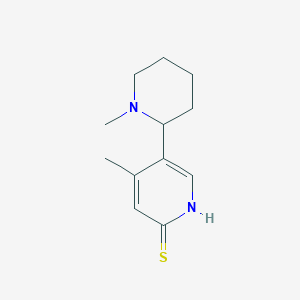
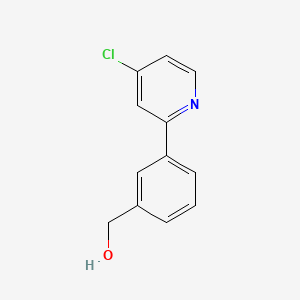

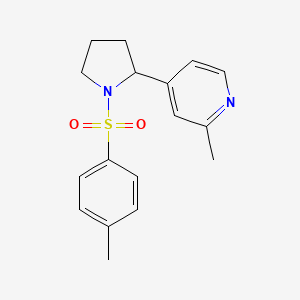
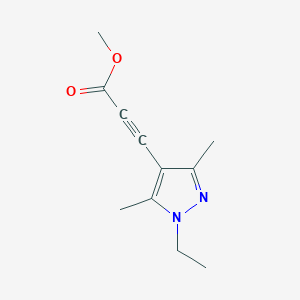
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)

